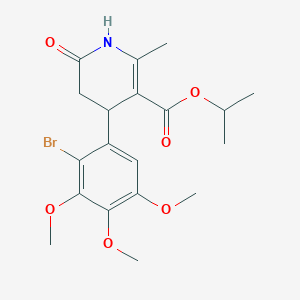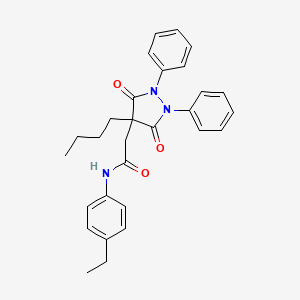![molecular formula C21H17N5 B11522609 (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11522609.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole and a pyrazole ring system
Preparation Methods
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole and pyrazole intermediates, followed by their coupling through a condensation reaction. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Condensation: It can undergo condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE include other benzodiazole and pyrazole derivatives. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups and the resulting properties that make it suitable for particular applications.
Properties
Molecular Formula |
C21H17N5 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H17N5/c1-14-7-8-18(9-15(14)2)26-13-16(12-23-26)10-17(11-22)21-24-19-5-3-4-6-20(19)25-21/h3-10,12-13H,1-2H3,(H,24,25)/b17-10+ |
InChI Key |
FUQLHKVFARPEFN-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)C=C(C#N)C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522532.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11522539.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11522547.png)
![2,2-dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B11522555.png)
![2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11522563.png)


![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11522577.png)

![3-[(4-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B11522584.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11522587.png)
![4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11522595.png)
![(2E)-4-(4-bromophenyl)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11522602.png)
